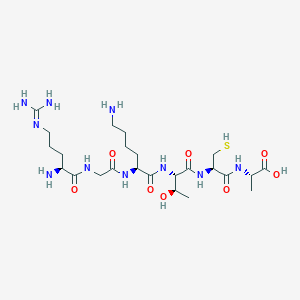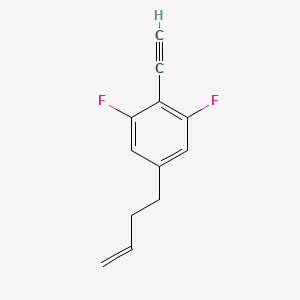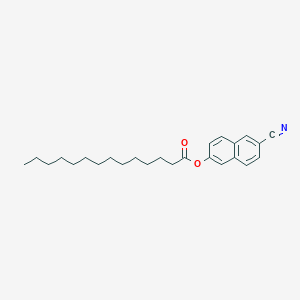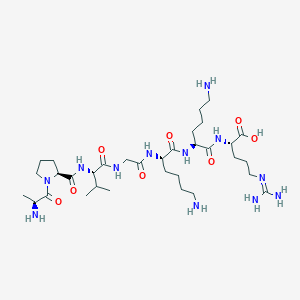![molecular formula C25H33IN4O3 B14228581 L-Leucyl-D-alanyl-N-[(3-iodophenyl)methyl]-L-phenylalaninamide CAS No. 824406-88-4](/img/structure/B14228581.png)
L-Leucyl-D-alanyl-N-[(3-iodophenyl)methyl]-L-phenylalaninamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Leucyl-D-alanyl-N-[(3-iodophenyl)methyl]-L-phenylalaninamide is a synthetic peptide compound It is composed of leucine, alanine, and phenylalanine residues, with an iodophenyl group attached to the phenylalanine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-D-alanyl-N-[(3-iodophenyl)methyl]-L-phenylalaninamide typically involves peptide coupling reactions. The process begins with the protection of amino groups using suitable protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl). The protected amino acids are then coupled using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine). After the coupling reactions, the protecting groups are removed to yield the final peptide .
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of peptides. SPPS involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. This method is advantageous due to its high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
L-Leucyl-D-alanyl-N-[(3-iodophenyl)methyl]-L-phenylalaninamide can undergo various chemical reactions, including:
Oxidation: The iodophenyl group can be oxidized to form iodophenol derivatives.
Reduction: The peptide bonds can be reduced under specific conditions to yield amino alcohols.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions to form different substituted phenyl derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used in the presence of a base.
Major Products
Oxidation: Iodophenol derivatives.
Reduction: Amino alcohols.
Substitution: Substituted phenyl derivatives.
Applications De Recherche Scientifique
L-Leucyl-D-alanyl-N-[(3-iodophenyl)methyl]-L-phenylalaninamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its role in protein-protein interactions and enzyme inhibition.
Medicine: Investigated for its potential as a therapeutic agent in diseases such as cancer and infectious diseases.
Industry: Utilized in the development of novel biomaterials and drug delivery systems.
Mécanisme D'action
The mechanism of action of L-Leucyl-D-alanyl-N-[(3-iodophenyl)methyl]-L-phenylalaninamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit proteases by binding to their active sites, thereby preventing substrate cleavage. The iodophenyl group can also facilitate interactions with hydrophobic pockets in proteins, enhancing binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Leucyl-L-alanyl-Nα-(3-iodobenzyl)-D-phenylalaninamide: Similar structure but different stereochemistry.
D-Leucyl-L-alanyl-N-[(3-iodophenyl)methyl]-L-phenylalaninamide: Similar structure but different stereochemistry.
L-Leucyl-L-alanyl-Nα-(3-iodobenzyl)-L-phenylalaninamide: Similar structure but different stereochemistry
Uniqueness
L-Leucyl-D-alanyl-N-[(3-iodophenyl)methyl]-L-phenylalaninamide is unique due to its specific stereochemistry, which can influence its binding affinity and specificity towards molecular targets. The presence of the iodophenyl group also adds to its uniqueness, providing opportunities for further chemical modifications and applications .
Propriétés
Numéro CAS |
824406-88-4 |
|---|---|
Formule moléculaire |
C25H33IN4O3 |
Poids moléculaire |
564.5 g/mol |
Nom IUPAC |
(2S)-2-amino-N-[(2R)-1-[[(2S)-1-[(3-iodophenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-4-methylpentanamide |
InChI |
InChI=1S/C25H33IN4O3/c1-16(2)12-21(27)24(32)29-17(3)23(31)30-22(14-18-8-5-4-6-9-18)25(33)28-15-19-10-7-11-20(26)13-19/h4-11,13,16-17,21-22H,12,14-15,27H2,1-3H3,(H,28,33)(H,29,32)(H,30,31)/t17-,21+,22+/m1/s1 |
Clé InChI |
URJMIHRSRAUYQC-WTNAPCKOSA-N |
SMILES isomérique |
C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC2=CC(=CC=C2)I)NC(=O)[C@H](CC(C)C)N |
SMILES canonique |
CC(C)CC(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC2=CC(=CC=C2)I)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~-(Heptan-2-yl)-N~2~-[2-(morpholin-4-yl)ethyl]ethane-1,2-diamine](/img/structure/B14228506.png)

![6-{4-[2-(Pyridin-2-YL)ethenyl]phenoxy}hexan-1-OL](/img/structure/B14228518.png)
![6-{5-[3-(4-Methoxyphenyl)naphthalen-2-yl]-1,2-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14228524.png)
![1H-Benzimidazol-5-amine, 2-[1,1'-biphenyl]-2-yl-](/img/structure/B14228525.png)
![1-(5-Chlorothiophene-2-sulfonyl)-5-[2-(piperidin-1-yl)ethoxy]-1H-indole](/img/structure/B14228532.png)


![2-Methyl-6-[2-(3-prop-2-enoxyphenyl)ethynyl]pyridine;hydrochloride](/img/structure/B14228550.png)
![tert-Butyl [(2R)-2-phenylpropyl]carbamate](/img/structure/B14228551.png)
![Pyridine, 2-[1-(2-furanylmethyl)-2-(2-phenylethyl)-1H-imidazol-4-yl]-](/img/structure/B14228559.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-1,3-thiazole-4-carboxamide](/img/structure/B14228560.png)
![N-[2-(1,2-Dicarboxyethoxy)ethyl]-3-hydroxy-L-aspartic acid](/img/structure/B14228569.png)

